![molecular formula C17H20FNO3S B4896008 N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B4896008.png)
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as DFMO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that plays a key role in polyamine biosynthesis, which is essential for cell proliferation and differentiation.
Wirkmechanismus
DFMO inhibits N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity by binding to the enzyme's active site and forming a covalent bond with the pyridoxal 5'-phosphate cofactor. This results in irreversible inactivation of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and decreased polyamine levels. Polyamines are essential for cell proliferation and differentiation, and their depletion leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DFMO has been shown to have anti-inflammatory and neuroprotective effects. DFMO has also been shown to increase the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, DFMO also has some limitations for lab experiments. It is a irreversible inhibitor, which can make it difficult to study the effects of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibition on cell proliferation and differentiation. It can also have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on DFMO. One area of interest is the development of more potent and selective N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to DFMO treatment. DFMO has also been studied for its potential applications in other diseases, such as parasitic infections and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of DFMO in these diseases.
Synthesemethoden
DFMO can be synthesized by reacting 2,6-diethylphenol with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography to obtain pure DFMO. The chemical structure of DFMO is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is overexpressed in many types of cancer, and its activity has been shown to be essential for tumor growth and metastasis. DFMO has been shown to inhibit N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity, leading to decreased polyamine levels and inhibition of tumor growth. DFMO has been tested in clinical trials for the treatment of various types of cancer, including neuroblastoma, colon cancer, and breast cancer.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQJHIADAAHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.